molecular formula C11H12N2OS B2811772 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine CAS No. 784177-26-0

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine

Cat. No. B2811772
CAS RN: 784177-26-0
M. Wt: 220.29
InChI Key: UTMKXDHPVOTHOD-UHFFFAOYSA-N
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Description

The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a laboratory chemical . It’s important to note that the structure of this compound is similar but not identical to “4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine”.


Synthesis Analysis

There are several methods for synthesizing isothiocyanates, which are a class of compounds that includes “2-Methoxy-5-methylphenyl isothiocyanate”. One method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines . Another method involves catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular formula for “2-Methoxy-5-methylphenol” is C8H10O2 . This compound is structurally similar to “this compound”, but it lacks the thiazol-2-amine group.


Chemical Reactions Analysis

Isothiocyanates, including “2-Methoxy-5-methylphenyl isothiocyanate”, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-5-methylphenyl isothiocyanate” include a density of 1.0±0.1 g/cm3, a boiling point of 252.7±28.0 °C at 760 mmHg, and a flash point of 114.8±18.4 °C .

Scientific Research Applications

Anticancer Applications

  • A series of thiazole derivatives, similar in structure to the compound , demonstrated good to moderate anticancer activity against several human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (Du-145) cancers. These findings suggest the potential utility of thiazole compounds in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial and Antifungal Properties

  • Novel amino acid derivatives synthesized from a structurally similar compound exhibited antimicrobial activities against different strains of Gram-negative and Gram-positive bacteria (El-Sakka, Soliman, & Abdullah, 2014).
  • Another study demonstrated the antifungal effectiveness of certain thiazole derivatives against significant types of fungi, showcasing the potential of these compounds in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Biological Activity Enhancement

  • Research into the functional modification of hydrogels with various amine compounds, including thiazole derivatives, indicated enhanced swelling properties and suggested potential applications in medical fields due to improved thermal stability and significant biological activities (Aly & El-Mohdy, 2015).

Central Nervous System Penetrability

  • A specific thiazole derivative was identified as a potent serotonin-3 receptor antagonist, indicating its ability to effectively penetrate the blood-brain barrier and suggesting its utility in central nervous system studies (Rosen et al., 1990).

Antibacterial Activity

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound with a similar structure, showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, highlighting the antibacterial potential of thiazole compounds (Uwabagira, Sarojini, & Poojary, 2018).

Safety and Hazards

“2-Methoxy-5-methylphenyl isothiocyanate” is considered hazardous. It may cause severe skin burns and eye damage, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-10(14-2)8(5-7)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMKXDHPVOTHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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